molecular formula C17H16BrNO3 B3623598 5-bromo-2-[(4-phenylbutanoyl)amino]benzoic acid

5-bromo-2-[(4-phenylbutanoyl)amino]benzoic acid

Cat. No.: B3623598
M. Wt: 362.2 g/mol
InChI Key: RSTDPTQPQIZOOH-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-[(4-phenylbutanoyl)amino]benzoic acid” is a molecule with the molecular formula C17H16BrNO3 . It was obtained by the reaction of 2,5-di-bromobenzoic acid and aniline . This compound is part of the studies in the area of non-steroidal anti-inflammatory drugs, which are among the most widely used drugs in the world .


Synthesis Analysis

The title compound was prepared by reacting 2,5-dibromobenzoic acid and aniline in the presence of a catalyst at 403 K . The product was purified by column chromatography. Single crystals were obtained by slowly evaporating an acetone solution of the title compound .


Molecular Structure Analysis

The molecule is twisted with a dihedral angle between the aromatic rings of 45.74 (11)° . An intramolecular N—H···O hydrogen bond is seen . In the crystal, pairwise O—H···O hydrogen bonds generate carboxylic acid inversion dimers .


Chemical Reactions Analysis

The compound was obtained by the reaction of 2,5-di-bromobenzoic acid and aniline . The Ullman reaction was used in the synthesis of this compound .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 362.218 Da . It has a slight yellow to white powder appearance . The compound has 17 atoms, meaning 45 vibrational modes in three main parts: Carboxyl group, amine group, and benzene .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It targets the respiratory system . It should be stored in a dark place, in an inert atmosphere, at room temperature .

Properties

IUPAC Name

5-bromo-2-(4-phenylbutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-13-9-10-15(14(11-13)17(21)22)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTDPTQPQIZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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